N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874394
InChI: InChI=1S/C3H5ClN2O2/c4-1-3(6-8)2-5-7/h2,7-8H,1H2
SMILES:
Molecular Formula: C3H5ClN2O2
Molecular Weight: 136.54 g/mol

N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine

CAS No.:

Cat. No.: VC15874394

Molecular Formula: C3H5ClN2O2

Molecular Weight: 136.54 g/mol

* For research use only. Not for human or veterinary use.

N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine -

Specification

Molecular Formula C3H5ClN2O2
Molecular Weight 136.54 g/mol
IUPAC Name N-(1-chloro-3-hydroxyiminopropan-2-ylidene)hydroxylamine
Standard InChI InChI=1S/C3H5ClN2O2/c4-1-3(6-8)2-5-7/h2,7-8H,1H2
Standard InChI Key WUIGMGPDADRZNJ-UHFFFAOYSA-N
Canonical SMILES C(C(=NO)C=NO)Cl

Introduction

N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C3H5ClN2O2 and a molecular weight of 136.54 g/mol . It features a chloro group, a hydroxyimino functional group, and a hydroxylamine moiety, making it a compound of interest in various fields such as pharmaceuticals and agricultural chemistry. The compound's systematic name reflects its structural components, highlighting the presence of a chlorinated propan-2-ylidene backbone.

Biological Activity and Potential Applications

Hydroxylamines, including N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine, are known for their potential biological activities. These compounds have been studied for their interactions with various biological targets, which is crucial for developing effective applications while minimizing adverse effects. The compound's potential applications span multiple areas, including pharmaceuticals and agricultural chemistry, though further research is needed to fully elucidate its biological mechanisms and therapeutic potentials.

Comparison with Related Compounds

Several compounds share structural similarities with N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine, each exhibiting unique properties based on their functional groups.

Compound NameStructure FeaturesUnique Properties
N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamineSimilar hydroxyimino and chloro groupsPotentially different reactivity due to chain length
HydroxylamineBasic structure without halogen substituentsKnown for its use in organic synthesis
Acetohydroxamic AcidContains a carboxylic acid groupUsed primarily as an antibiotic

Availability and Handling

N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine is available from various suppliers, such as Enamine Ltd., and requires careful handling due to its chemical properties . It is typically stored under frozen conditions to maintain stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator